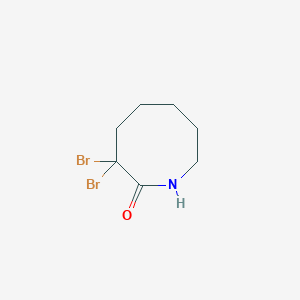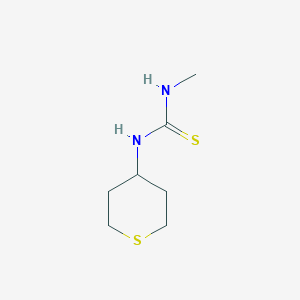
Thiourea, N-methyl-N'-(tetrahydro-2H-thiopyran-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- is an organosulfur compound It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a methyl group and another hydrogen atom is replaced by a tetrahydro-2H-thiopyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- typically involves the reaction of N-methylthiourea with tetrahydro-2H-thiopyran-4-yl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential enzymes in microbial cells. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, which lacks the methyl and tetrahydro-2H-thiopyran-4-yl groups.
N-methylthiourea: A derivative with only the methyl group substitution.
Tetrahydro-2H-thiopyran-4-yl thiourea: A derivative with only the tetrahydro-2H-thiopyran-4-yl group substitution.
Uniqueness
Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- is unique due to the presence of both the methyl and tetrahydro-2H-thiopyran-4-yl groups, which confer distinct chemical properties and potential applications compared to its similar compounds. The combination of these groups may enhance its reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33044-14-3 |
|---|---|
Molecular Formula |
C7H14N2S2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
1-methyl-3-(thian-4-yl)thiourea |
InChI |
InChI=1S/C7H14N2S2/c1-8-7(10)9-6-2-4-11-5-3-6/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
YLNBEINKYIRVNC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


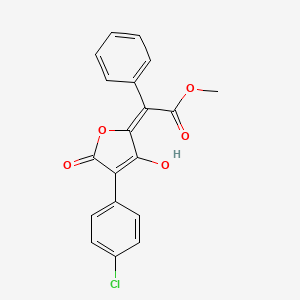
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
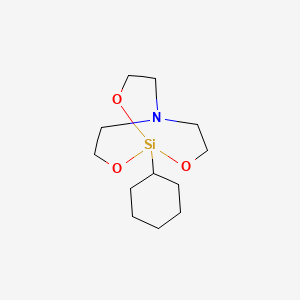
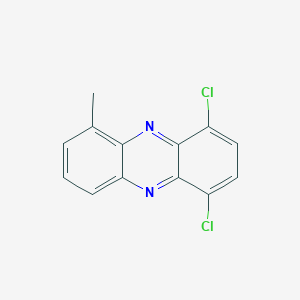

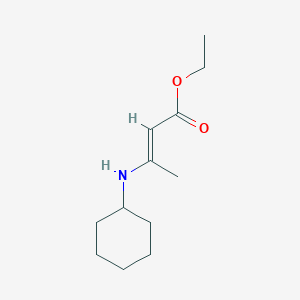
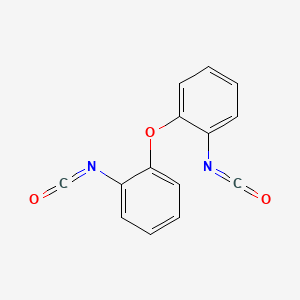
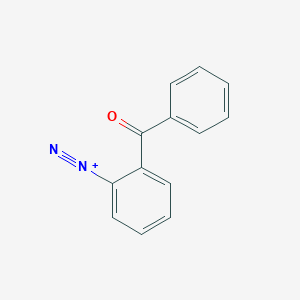
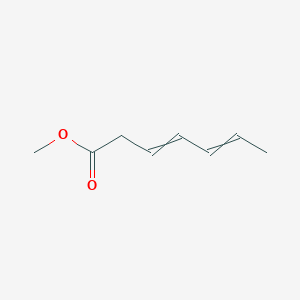



![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
